[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine
Description
Properties
IUPAC Name |
1-(2-aminoethyl)-N-benzyl-N-methylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-16(11-13-5-3-2-4-6-13)14-7-9-17(12-14)10-8-15/h2-6,14H,7-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEJCZSUHCDQCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Approach Utilizing (R)-Pyrrolidine Derivatives
Patent US5977381A describes a stereoselective synthesis starting from optically active 1,2,4-trimesylate intermediates. Benzylamine serves as both a nucleophile and protecting group, enabling ring closure to form the pyrrolidine skeleton. Key steps include:
-
Cyclization : Treatment of (3R)-1,2,4-trimesylate with benzylamine in tetrahydrofuran (THF) at 50–60°C yields (3R)-1-benzylpyrrolidine-3-methanol (87% yield).
-
Methylation : Grignard addition (methylmagnesium bromide) at −70°C introduces the C3 methyl group with >98% enantiomeric excess (ee).
This method avoids racemization but requires chromatographic purification, limiting scalability.
Donor–Acceptor Cyclopropane Ring Expansion
A novel route from MDPI employs donor–acceptor cyclopropanes to construct the pyrrolidine ring. For example, reacting cyclopropane 1a with aniline in acetic acid/toluene produces 1,5-disubstituted pyrrolidin-2-ones in 70% yield. Subsequent reduction (NaBH4/NiCl2) converts the lactam to the pyrrolidine scaffold. While efficient, this method necessitates deprotection of ester groups at C3, complicating the synthesis.
Functionalization of the Pyrrolidine Core
Introducing the Benzyl-Methyl Amine Moiety
Patent CN105237463A details a six-step protocol for analogous structures:
-
Reductive Amination : N-Benzyl-4-carbonylethyl nipecotate reacts with aqueous ammonia in ethanol (30–40°C, 16–30 h) to form a secondary amine.
-
Methyl Grignard Addition : Methylmagnesium chloride in THF at −70°C installs the methyl group (1:3 molar ratio, 89% yield).
-
Hydrogenolysis : Raney nickel catalyzes benzyl group removal (50°C, 5 h, 94% yield).
Adapting this to the target compound would require substituting the nipecotate precursor with a pyrrolidine derivative.
Installation of the 2-Aminoethyl Side Chain
PMC article provides a benchmark for amine alkylation:
-
Mitsunobu Reaction : Treating 3-hydroxypyrrolidine with 2-(Boc-amino)ethyl bromide under DIAD/PPh3 conditions achieves 68% yield.
-
Deprotection : TFA-mediated Boc removal (CH2Cl2, 0°C, 2 h) yields the free amine.
Alternatively, reductive amination using 2-aminoacetaldehyde dimethyl acetal and NaBH3CN in methanol (pH 4–5) offers a one-pot solution (82% yield).
Comparative Analysis of Synthetic Routes
| Method | Steps | Key Reagents | Total Yield | Scalability |
|---|---|---|---|---|
| Chiral Pool | 5 | Benzylamine, MeMgBr | 23% | Moderate |
| Cyclopropane Expansion | 4 | Aniline, NaBH4/NiCl2 | 70% | High |
| Reductive Amination | 3 | 2-Aminoacetaldehyde, NaBH3CN | 82% | High |
The cyclopropane route excels in yield but struggles with lactam reduction selectivity. Reductive amination offers simplicity but requires stringent pH control.
Optimization Strategies and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert imines or oximes back to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products Formed:
Oxidation: Formation of imines or oximes.
Reduction: Regeneration of the primary amine.
Substitution: Introduction of azido or thiol groups.
Scientific Research Applications
Overview
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine is a synthetic organic compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its complex structure, featuring a pyrrolidine ring and an aminoethyl side chain, allows for diverse applications ranging from drug development to material science.
Chemistry
- Synthetic Intermediate : This compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of various chemical entities.
- Ligand Design : It is utilized in the design of ligands for coordination chemistry, contributing to advancements in catalysis and material science.
Biology
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications.
- Receptor Binding : Studies have explored its binding affinity to various biological receptors, indicating its role in modulating physiological responses.
Medicine
- Drug Development : The compound is being investigated as a lead candidate for pharmaceuticals targeting neurological disorders due to its unique structural properties.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for treating infections caused by resistant pathogens.
Industry
- Catalysis : The compound is employed in catalytic processes for producing fine chemicals, enhancing efficiency and sustainability in industrial applications.
- Material Science : Its unique properties are being explored for synthesizing novel materials with specific functionalities.
Case Study 1: Antitumor Effects
In vitro studies on the MDA-MB-231 breast cancer cell line demonstrated that treatment with this compound reduced cell viability by approximately 55% at a concentration of 10 μM after three days. This suggests promising antitumor activity warranting further investigation.
Case Study 2: Antibacterial Activity
A study evaluating related pyrrolidine derivatives found that certain compounds exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus. Although specific data for this compound is limited, its structural similarities suggest potential antibacterial efficacy.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing substrate conversion.
Modulating Receptor Activity: Acting as an agonist or antagonist at receptor sites, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
2-(1-Benzyl-pyrrolidin-3-yl)-ethylamine (CAS 130927-84-3)
- Structure : Similar pyrrolidine-ethylamine backbone but lacks the methyl group on the benzyl substituent.
- Molecular Formula : C₁₃H₂₀N₂ (vs. C₁₄H₂₂N₂ for the target compound).
- However, this may also decrease lipophilicity compared to the target compound .
1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine (CAS 1872936-37-2)
- Structure : Replaces the benzyl-methyl group with a bromopyridinylmethyl moiety.
- Molecular Formula : C₁₀H₁₄BrN₃.
- Key Differences : The bromine atom increases molecular weight (256.14 g/mol vs. ~218.34 g/mol for the target compound) and introduces electron-withdrawing effects, which could alter reactivity or metabolic stability .
1-Methyl-1H-Pyrrolo[2,3-b]pyridin-5-amine (CAS 883986-76-3)
- Structure : A fused pyrrolopyridine system instead of a simple pyrrolidine.
- Molecular Formula : C₈H₉N₃.
Functional Analogues and Pharmacological Relevance
TRK Kinase Inhibitors (e.g., EP 1 926 722 B1 Derivatives)
- Structure : Pyrrolidine derivatives with fluorophenyl and methoxyethyl substituents.
- Key Differences : These compounds prioritize kinase inhibition through bulky hydrophobic groups (e.g., trifluoromethylimidazole), unlike the target compound’s simpler benzyl-methyl motif. Such modifications enhance target specificity but complicate synthesis .
1-Benzothiophen-3-yl(pyridin-3-yl)methylamine (CAS 1154227-93-6)
Data Table: Comparative Analysis
Research Findings and Implications
- Synthesis Challenges: The discontinuation of this compound () may reflect difficulties in regioselective alkylation or purification, common in multi-amine systems.
- Toxicity Considerations : Analogues like 1-Methyl-1H-Pyrrolo[2,3-b]pyridin-5-amine lack comprehensive toxicological data, underscoring the need for rigorous safety profiling in amine derivatives .
- Pharmacological Potential: Compounds with bromine or fluorinated groups (e.g., ) show promise in targeted therapies but require optimization for bioavailability.
Biological Activity
Introduction
The compound [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine , often referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
Molecular Formula : C
Molecular Weight : Approximately 275.39 g/mol
Structural Features : The compound consists of a pyrrolidine ring, an aminoethyl side chain, and a benzyl-methyl amine moiety. This combination enhances its ability to interact with various biological targets.
Table 1: Structural Comparison of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(2-Aminoethyl)piperidin-3-yl-isopropyl-methylamine | CHN | Piperidine ring; different side chain |
| (3-Iodo-benzyl)-methyl-(2-pyrrolidin-1-yl-ethyl)-amine | CHIN | Contains iodine; potential for radiolabeling |
| 1-(2-Aminoethyl)pyrrolidin-3-one | CHNO | Ketone functional group; different reactivity |
Pharmacological Potential
Research indicates that This compound may exhibit significant pharmacological effects, particularly in the following areas:
- Neurological Disorders : The compound has been studied for its potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth in specific cancer cell lines, although further research is needed to confirm these findings.
- Antibacterial Properties : Similar compounds have demonstrated antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : It may bind to the active sites of enzymes, preventing substrate conversion.
- Receptor Modulation : The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Case Study 1: Antitumor Effects
In vitro studies using the MDA-MB-231 breast cancer cell line showed that treatment with the compound reduced cell viability by approximately 55% at a concentration of 10 μM after three days of treatment. This suggests a promising avenue for further investigation into its antitumor properties .
Case Study 2: Antibacterial Activity
A study evaluating related pyrrolidine derivatives found that certain compounds exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus. Although specific data for this compound is limited, its structural similarities suggest potential antibacterial efficacy .
Synthesis Methods
The synthesis of This compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Aminoethyl Group : This can be accomplished via reductive amination with ethylenediamine.
- Attachment of the Benzyl-Methyl-Amine Moiety : Involves alkylation of the pyrrolidine nitrogen followed by methylation.
Table 2: Summary of Synthesis Steps
| Step | Description |
|---|---|
| 1 | Cyclization to form the pyrrolidine ring |
| 2 | Reductive amination to introduce aminoethyl group |
| 3 | Alkylation and methylation to attach benzyl-methyl amine |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine, and how do reaction conditions influence yield?
- Methodology : Microwave-assisted synthesis (as in ) can accelerate cyclization or substitution steps. For example, coupling a pyrrolidine precursor (e.g., substituted 2-(2-halophenoxy)benzenamine) with benzyl-methyl-amine derivatives under microwave irradiation (100–150°C, 10–30 min) may improve efficiency . Solvent choice (e.g., DMF or ethanol) and stoichiometry of halide intermediates (e.g., 2-halobenzene derivatives) are critical for minimizing side products.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology : Use - and -NMR to confirm the pyrrolidine ring substitution pattern and benzyl-methyl-amine connectivity. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies amine N-H stretches (~3300 cm) and aromatic C-H bonds. Comparative analysis with analogs like 2-Amino-3-methylpyridine ( ) can aid in spectral interpretation .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25–60°C for 24–72 hours. Monitor degradation via HPLC () using a C18 column and ammonium acetate buffer (pH 6.5) for optimal resolution . Quantify impurities using UV detection at 254 nm.
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies (e.g., receptor binding vs. cellular assays)?
- Methodology : Perform in silico docking (e.g., AutoDock Vina) to predict binding affinities to targets like GPCRs or kinases, comparing results with experimental IC values. If discrepancies arise, validate assays using orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays). Adjust protonation states of the amine groups in docking models to reflect physiological pH .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for a specific receptor subtype?
- Methodology : Synthesize analogs with modifications to the benzyl group (e.g., electron-withdrawing substituents) or pyrrolidine ring (e.g., stereochemical inversion). Test analogs in competitive binding assays against related receptors (e.g., α-adrenergic vs. serotonin receptors). Use molecular dynamics simulations to analyze ligand-receptor interactions over 100-ns trajectories .
Q. What analytical approaches detect and quantify trace impurities in bulk synthesis batches?
- Methodology : Employ LC-MS/MS with a Q-TOF detector to identify impurities at <0.1% levels. Compare fragmentation patterns with reference standards (e.g., unreacted benzyl-methyl-amine precursors). For quantification, use a validated HPLC method with a calibration curve spanning 0.01–10 µg/mL .
Q. How does the compound’s chelation behavior with transition metals impact its pharmacological profile?
- Methodology : Synthesize metal complexes (e.g., with Cu or Zn) and characterize stability constants via potentiometric titrations. Assess changes in bioactivity (e.g., antioxidant capacity via DPPH assay) and compare with free ligand data. X-ray crystallography of metal complexes can reveal coordination geometry (e.g., square planar vs. octahedral) .
Key Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
